Methyl hydroxy(pyridin-4-yl)acetate hydrochloride
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Overview
Description
“Methyl hydroxy(pyridin-4-yl)acetate hydrochloride” is a complex organic compound. It likely contains a pyridine ring, which is a basic heterocyclic aromatic organic compound similar to benzene and pyrrole but with one methine group (=CH−) replaced by a nitrogen atom . The term ‘methyl hydroxy acetate’ suggests the presence of a methyl group (-CH3), a hydroxy group (-OH), and an acetate group (-COOCH3). The ‘hydrochloride’ indicates that the compound is a hydrochloride salt, which typically involves the formation of a compound with hydrogen chloride (HCl).
Molecular Structure Analysis
The molecular structure of this compound would be determined by the arrangement of its atoms and the bonds between them. The pyridine ring would provide a planar, aromatic core, while the methyl, hydroxy, and acetate groups would add complexity to the structure. The hydrochloride would likely be ionically bonded to the rest of the molecule .Chemical Reactions Analysis
The reactivity of this compound would depend on its exact structure. The pyridine ring is electron-deficient and can participate in electrophilic substitution reactions. The hydroxy and acetate groups may also be reactive .Physical and Chemical Properties Analysis
The physical and chemical properties of this compound would depend on its exact structure. These might include its melting and boiling points, solubility in various solvents, stability under different conditions, and reactivity with other chemicals .Scientific Research Applications
Synthesis and Chemical Properties
Large-Scale Synthesis
A study by Morgentin et al. (2009) highlights an efficient large-scale synthesis method for methyl 2-(5-hydroxy-3-methoxypyridin-2-yl)acetate and related compounds. This methodology paves the way for rapid access to heterocyclic analogues and is suitable for large-scale production (Morgentin et al., 2009).
Crystal Structure Analysis
Shen et al. (2012) conducted a synthesis and crystal structure analysis of pyrazole derivatives, which included methyl esters similar to methyl hydroxy(pyridin-4-yl)acetate hydrochloride. Their research includes density-functional-theory calculations, providing insights into the molecular structure of these compounds (Shen et al., 2012).
Impurities in Pharmaceutical Products
Zhu Ron (2015) established a method for determining related substances, including compounds structurally related to this compound, in pharmaceutical tablets. This research contributes to quality control in pharmaceuticals (Zhu Ron, 2015).
Synthesis of Hydroxy-Substituted Derivatives
Knölker and O'Sullivan (1994) described the synthesis of hydroxy-substituted derivatives, using pyridine hydrochloride for chemoselective cleavage. Their work provides a basis for understanding the chemical behavior of similar compounds (Knölker & O'Sullivan, 1994).
Biological and Pharmacological Studies
Antithyroid Properties
Ukrainets et al. (1997) synthesized compounds related to this compound and studied their effects on thyroid function. This research contributes to the understanding of the biological activity of these compounds (Ukrainets et al., 1997).
Analgesic Property Optimization
Ukrainets et al. (2015) explored the chemical modification of pyridine moieties, akin to those in this compound, to optimize biological properties, including analgesic effects. Their research offers insights into the potential therapeutic applications of such compounds (Ukrainets et al., 2015).
Corrosion Inhibition Studies
Murmu et al. (2019) synthesized Schiff bases related to this compound and investigated their corrosion inhibitive performance on mild steel. This demonstrates the compound's potential application in materials science (Murmu et al., 2019).
Safety and Hazards
Future Directions
Mechanism of Action
Target of Action
Methyl hydroxy(pyridin-4-yl)acetate hydrochloride is a pyridinium salt . Pyridinium salts are structurally diverse and are found in many natural products and bioactive pharmaceuticals . They have been implicated in a wide range of research topics, including their importance as anti-microbial, anti-cancer, anti-malarial, and anti-cholinesterase inhibitors . .
Mode of Action
Pyridinium salts, in general, are known for their diverse reactivity and applications . They can interact with their targets in various ways, leading to changes in the biochemical processes of the target cells .
Biochemical Pathways
Pyridinium salts are known to play a role in a wide range of research topics, suggesting that they may affect multiple biochemical pathways .
Result of Action
Pyridinium salts are known for their importance in various biological issues related to gene delivery , suggesting that they may have significant molecular and cellular effects.
Properties
IUPAC Name |
methyl 2-hydroxy-2-pyridin-4-ylacetate;hydrochloride |
Source
|
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H9NO3.ClH/c1-12-8(11)7(10)6-2-4-9-5-3-6;/h2-5,7,10H,1H3;1H |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
WSBLSBNCFQSBCT-UHFFFAOYSA-N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC(=O)C(C1=CC=NC=C1)O.Cl |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H10ClNO3 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
203.62 g/mol |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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